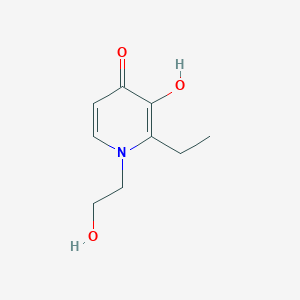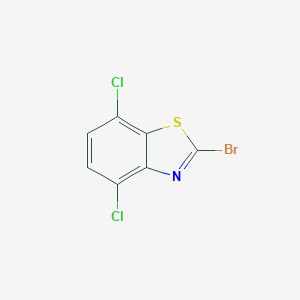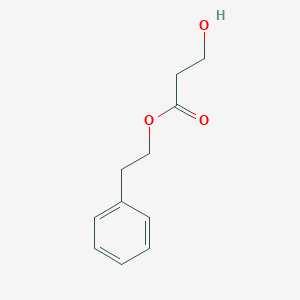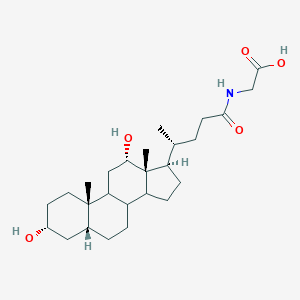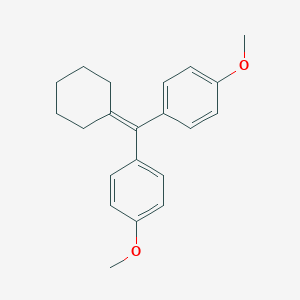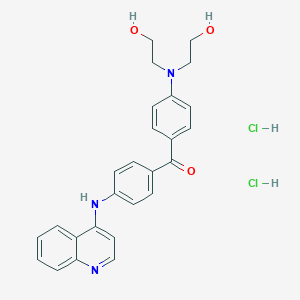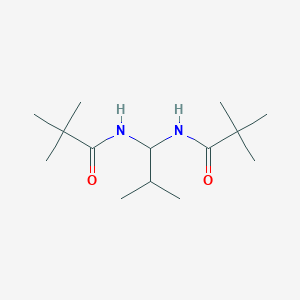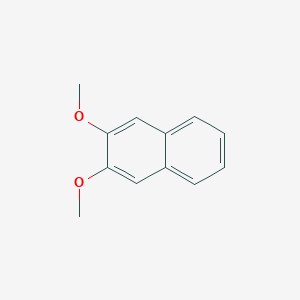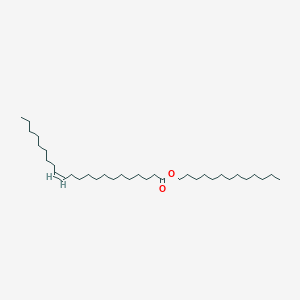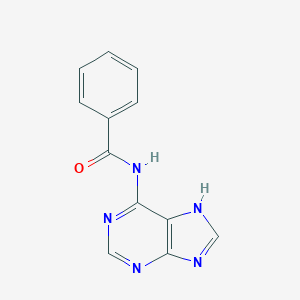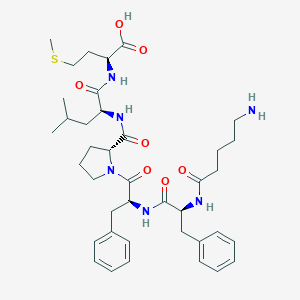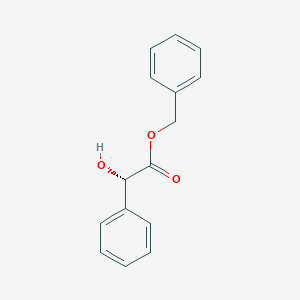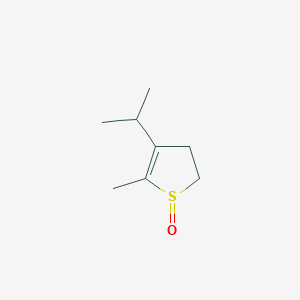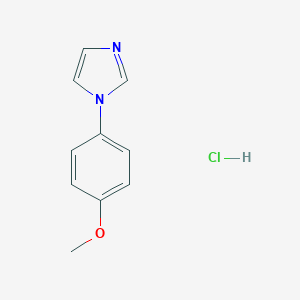
1-(4-Methoxyphenyl)-1H-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-1H-imidazolium chloride, also known as MeO-IM, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of imidazole, a five-membered heterocyclic ring that contains two nitrogen atoms. MeO-IM has been synthesized using various methods and has shown potential in several applications, including as a catalyst in organic reactions and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is not well understood. However, it is believed that the compound interacts with the bacterial or fungal cell membrane, disrupting its structure and leading to cell death. 1-(4-Methoxyphenyl)-1H-imidazolium chloride may also inhibit the activity of certain enzymes, leading to a decrease in bacterial or fungal growth.
Efectos Bioquímicos Y Fisiológicos
1-(4-Methoxyphenyl)-1H-imidazolium chloride has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic to mammalian cells, with an IC50 value of greater than 100 μM. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been shown to exhibit low cytotoxicity against human cancer cell lines, suggesting potential for use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is its ease of synthesis, which allows for large-scale production of the compound. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has shown promise as a catalyst in organic reactions and as an antimicrobial agent. However, one limitation of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is its limited solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-(4-Methoxyphenyl)-1H-imidazolium chloride. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazolium chloride and to investigate its potential for use in cancer therapy. Finally, the antimicrobial properties of 1-(4-Methoxyphenyl)-1H-imidazolium chloride could be further explored for potential use in the development of new antibiotics.
Métodos De Síntesis
1-(4-Methoxyphenyl)-1H-imidazolium chloride can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of ammonium acetate or the reaction of 4-methoxyphenylhydrazine with glyoxal and ammonium chloride. Another method involves the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of hydrochloric acid and sodium chloride. These methods have been optimized to produce high yields of 1-(4-Methoxyphenyl)-1H-imidazolium chloride with minimal impurities.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-1H-imidazolium chloride has been studied for its potential applications in various scientific research fields. One promising application is as a catalyst in organic reactions. 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been shown to catalyze the synthesis of various organic compounds, including benzimidazoles and quinazolinones, with high yields and selectivity. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been investigated for its antimicrobial properties. Studies have shown that 1-(4-Methoxyphenyl)-1H-imidazolium chloride exhibits antibacterial and antifungal activity against several pathogens, including Staphylococcus aureus and Candida albicans.
Propiedades
Número CAS |
10058-11-4 |
|---|---|
Nombre del producto |
1-(4-Methoxyphenyl)-1H-imidazolium chloride |
Fórmula molecular |
C10H11ClN2O |
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12;/h2-8H,1H3;1H |
Clave InChI |
IMHCOBXOQQDWFZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C=CN=C2.Cl |
SMILES canónico |
COC1=CC=C(C=C1)N2C=CN=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



